N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide

XOR inhibition pharmacophore mapping structural differentiation

N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide (CAS 445218-61-1), also catalogued as N'-(imino(pyridin-4-yl)methyl)isonicotinohydrazide, is a synthetic hydrazone derivative formed by condensation of isonicotinic acid hydrazide with a 4-pyridine carboxaldehyde equivalent. It has the molecular formula C₁₂H₁₁N₅O and a molecular weight of 241.25 g/mol.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
CAS No. 445218-61-1
Cat. No. B3328328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide
CAS445218-61-1
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=NNC(=O)C2=CC=NC=C2)N
InChIInChI=1S/C12H11N5O/c13-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,(H2,13,16)(H,17,18)
InChIKeyXVYGBIMUAAGQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide (CAS 445218-61-1): Structural Identity, Compound Class, and Procurement Context


N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide (CAS 445218-61-1), also catalogued as N'-(imino(pyridin-4-yl)methyl)isonicotinohydrazide, is a synthetic hydrazone derivative formed by condensation of isonicotinic acid hydrazide with a 4-pyridine carboxaldehyde equivalent . It has the molecular formula C₁₂H₁₁N₅O and a molecular weight of 241.25 g/mol . This compound is primarily encountered in the pharmaceutical analytical landscape as Topiroxostat Impurity 38 (also designated Impurity 2, Impurity F, or Impurity 63 across different vendor catalogues), a process-related substance of the marketed xanthine oxidoreductase (XOR) inhibitor Topiroxostat (FYX-051, CAS 577778-58-6) [1]. Unlike Topiroxostat—which possesses a 1,2,4-triazole ring and a 2-cyano substituent critical for its picomolar XOR inhibition—this compound bears an open hydrazone linker and lacks the cyano pharmacophore, constituting a structurally simplified, des-cyano, non-triazole analog within the dipyridyl chemical space [2]. Commercially, it is supplied as a fully characterized reference standard (typical purity 95–98%) intended exclusively for analytical method development, method validation, and quality control applications in Topiroxostat drug substance and formulation analysis .

Why N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide Cannot Be Interchanged with Topiroxostat or Other Dipyridyl Analogs


Despite sharing a dipyridyl scaffold with the approved drug Topiroxostat, N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide is structurally and functionally divergent in ways that preclude simple substitution. Topiroxostat achieves its exceptional XOR inhibitory potency (IC₅₀ = 5.3 nM) through a covalent interaction between the molybdenum cofactor and the C-2 atom of its pyridin-4-yl ring, stabilized by the 1,2,4-triazole ring forming π–π stacking interactions with Phe914 and Phe1009, and a hydrogen bond between the 2-cyano group and Asn768 [1]. The target compound lacks all three of these pharmacophoric elements: it has no triazole ring (replaced by an acyclic hydrazone), no cyano substituent, and thus no capacity for the covalent Mo–C–O bond formation that underpins the slow-tight-binding mechanism of Topiroxostat [2]. Within the broader isonicotinohydrazide class, xanthine oxidase inhibitory activity is highly sensitive to aryl substitution pattern, with reported IC₅₀ values spanning over two orders of magnitude (0.96–330.4 μM) [3]. Consequently, even closely related hydrazone analogs cannot be assumed equipotent or functionally interchangeable. For analytical procurement, this compound's specific retention time, spectral signature, and purity profile are uniquely defined and non-transferable, making it the only acceptable reference standard for its designated impurity peak in compendial or ICH-compliant Topiroxostat methods [4].

Quantitative Differentiation Evidence for N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide (CAS 445218-61-1) Versus Comparators


Structural Pharmacophore Deficit: Absence of 1,2,4-Triazole Ring and 2-Cyano Group Versus Topiroxostat

CAS 445218-61-1 lacks both the 1,2,4-triazole ring and the 2-cyano substituent that are essential for the potent, covalent-hybrid XOR inhibition mechanism of Topiroxostat. Crystallographic studies of the XOR–Topiroxostat complex reveal that the molybdenum atom forms a covalent C–O bond with the C-2 position of the pyridin-4-yl ring, while the triazole engages in dual π–π stacking interactions with Phe914 and Phe1009, and the cyano group donates a hydrogen bond to Asn768 [1]. 445218-61-1, bearing an acyclic hydrazone (–C(=O)–NH–N=C(NH₂)–) linker in place of the triazole and no cyano group (molecular formula C₁₂H₁₁N₅O vs. C₁₃H₈N₆ for Topiroxostat), is structurally incapable of recapitulating any of these three binding interactions . While no direct XOR IC₅₀ value is published for 445218-61-1, the absence of the covalent Mo-binding motif alone predicts a loss of inhibitory potency by at least 3–4 orders of magnitude relative to Topiroxostat (IC₅₀ = 5.3 nM), consistent with the known SAR where des-cyano triazole analogs show >1000-fold potency reduction [2].

XOR inhibition pharmacophore mapping structural differentiation medicinal chemistry

Physicochemical Property Profile Differentiation: Lipophilicity, H-Bond Capacity, and Solubility Versus Topiroxostat

The target compound exhibits distinct physicochemical properties compared to Topiroxostat that affect chromatographic behavior, solubility, and membrane permeability. 445218-61-1 has a predicted logP of 1.62 , whereas Topiroxostat has a reported XLogP of 1.35–1.46 [1], indicating the des-cyano hydrazone is moderately more lipophilic despite its lower molecular weight (241.25 vs. 248.08). The topological polar surface area (TPSA) is nearly identical (90.76 vs. 91.14 Ų), but the hydrogen-bond donor count differs significantly: the target compound possesses 2–3 H-bond donors (hydrazone NH₂, amide NH) compared to only 1 for Topiroxostat (triazole NH), predicting distinct retention on reversed-phase HPLC columns and different solubility profiles in aqueous and organic media. Topiroxostat demonstrates DMSO solubility of 23.5 mg/mL (94.7 mM) ; published solubility data for 445218-61-1 are not available, but its higher HBD count and lower crystal lattice energy (predicted from its smaller, non-fused ring system) suggest potentially higher aqueous solubility than the triazole-containing parent drug. These differences translate directly into distinct HPLC retention times, enabling the compound to serve as a system suitability marker and resolution standard in pharmacopeial methods for Topiroxostat purity testing [2].

physicochemical properties logP solubility chromatographic retention drug-likeness

Analytical Reference Standard Purity and Regulatory Compliance: Quantified Versus Generic Research-Grade Alternatives

445218-61-1 is offered by multiple accredited vendors as a fully characterized, high-purity reference standard intended for regulatory-compliant analytical applications. Commercially available purity grades range from 95% (general research grade) to 98% (certified reference standard grade) as determined by HPLC . Axios Research specifies that their Topiroxostat Impurity 38 standard is compliant with regulatory guidelines, supplied with full Certificate of Analysis (CoA) including HPLC purity, NMR, and MS characterization data, and is traceable against pharmacopeial standards (USP or EP) [1]. In contrast, generic isonicotinohydrazide derivatives or in-house synthesized hydrazones—which a laboratory might consider as substitutes—typically lack this level of characterization, certified purity, and regulatory provenance. The Veeprho manufacturer specification for Topiroxostat-related compounds establishes that any single identified related compound must be controlled to ≤0.20% w/w with total impurities limited to ≤0.50% w/w in the API [2], underscoring the requirement for a well-characterized, high-purity impurity standard rather than a crude or partially characterized material.

reference standard purity HPLC quality control regulatory compliance pharmacopeial traceability

Synthetic Accessibility and Patent-Documented Preparation: Advantage Over Uncharacterized or Custom-Synthesis Analogs

The preparation of 445218-61-1 (as Topiroxostat Impurity F) is explicitly documented in granted Chinese patent CN108017619A, which describes a reproducible, scalable synthetic route using commercially available raw materials (2,6-dicyanopyridine or 4-cyanopyridine with isoniazid) and standard laboratory reagents (sodium methoxide, phosphoric acid) [1]. The patent reports final isolated yields after preparative HPLC purification, with product purity meeting quality requirements for impurity reference standards [2]. Additionally, patent CN106336399A discloses a complementary preparation method wherein Topiroxostat is reacted with 2-cyanoisoniazide under alkaline conditions to generate related process impurities [3]. In contrast, closely related analogs such as N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide (CAS 1841081-71-7, Topiroxostat Impurity 41), which retains one cyano group on the isonicotinoyl ring, requires a distinct synthetic route involving 2-cyanoisonicotinic acid derivatives and has different chromatographic and stability profiles . The patent-documented synthesis ensures that procurement of 445218-61-1 from reputable vendors yields material with known provenance, defined impurity profile, and batch-to-batch consistency—attributes absent from custom-synthesized or research-grade alternatives.

synthesis patent process chemistry impurity preparation scalability

LogP and PSA Near-Equivalence with Distinct HBD Count: Implications for Chromatographic Method Development Versus Topiroxostat

Although the target compound and Topiroxostat exhibit nearly identical calculated TPSA values (90.76 vs. 91.14 Ų) and similar logP (1.62 vs. 1.35–1.46), they differ substantially in hydrogen-bond donor count (2–3 vs. 1) [1]. This HBD disparity arises from the hydrazone NH₂ terminus and the amide NH in 445218-61-1 versus the single triazole NH in Topiroxostat. The higher HBD count predicts stronger retention on polar stationary phases (e.g., HILIC) and differential peak shape in reversed-phase HPLC with protic mobile-phase modifiers. In the HPLC purity method disclosed in CN108017619A for Topiroxostat impurity analysis, a gradient elution on an octadecylsilane column with 214 nm detection was employed, and the impurity F peak (corresponding to 445218-61-1) was collected in the 30–40 min retention window [2]. While absolute retention times are system-dependent, the documented chromatographic behavior provides a validated starting point for method transfer. This property differentiation—nearly identical PSA/lipophilicity but distinct hydrogen-bonding capacity—constitutes a subtle but analytically exploitable difference that generic hydrazone analogs with different substitution patterns cannot replicate without method re-validation.

logP polar surface area hydrogen bond donor chromatography method development differentiation

High-Value Application Scenarios for N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide (CAS 445218-61-1) Procurement


Pharmaceutical Impurity Reference Standard for Topiroxostat ANDA/NDA Regulatory Filing

The primary and most defensible application of 445218-61-1 is as a fully characterized impurity reference standard (Topiroxostat Impurity 38) in Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions for generic or innovator Topiroxostat formulations. Regulatory guidelines (ICH Q3A/Q3B) require identification, reporting, and qualification of impurities present at levels ≥0.10% in the drug substance. As documented by Axios Research, this compound is supplied compliant with regulatory guidelines, traceable against USP or EP pharmacopeial standards, and supported by comprehensive CoA documentation (HPLC purity, NMR, MS) [1]. The patent CN108017619A provides validated HPLC conditions (ODS column, gradient elution, 214 nm detection) for its quantitation [2], and the manufacturer specification (Veeprho) establishes acceptance criteria of ≤0.20% w/w for identified related compounds [3]. Procurement of this specific impurity standard—rather than a generic isonicotinohydrazide—ensures defensible analytical data for regulatory review.

Stability-Indicating HPLC Method Development and Validation for Topiroxostat API and Finished Dosage Forms

In forced degradation studies and stability-indicating method development for Topiroxostat drug substance and tablet formulations, 445218-61-1 serves as a critical system suitability marker. Its documented chromatographic retention window (30–40 min preparative, ODS column) [1] and distinct HBD count (2–3 vs. 1 for Topiroxostat) ensure resolution from the API peak [2]. The availability of characterized reference material with certified purity ≥98% [3] enables accurate determination of relative response factors (RRF), which is essential for quantitation of this impurity in stability batches without the need for independent synthesis of the impurity standard. Given that Topiroxostat is susceptible to hydrolytic degradation of the triazole ring under acidic conditions—potentially generating hydrazone-type degradation products—the availability of a well-characterized hydrazone impurity standard is particularly valuable for establishing mass balance in forced degradation studies.

Process Chemistry Control and Batch Release Testing in Topiroxostat GMP Manufacturing

During large-scale Good Manufacturing Practice (GMP) production of Topiroxostat API, 445218-61-1 (Impurity F per CN108017619A) may arise as a process-related impurity from incomplete cyclization of the hydrazone intermediate to the 1,2,4-triazole ring [1]. The patent CN106336399A further describes the formation of process impurities when Topiroxostat reacts with residual 2-cyanoisoniazide under alkaline conditions [2]. Procurement of this specific impurity standard enables in-process control (IPC) testing and final API batch release against the compendial specification of ≤0.20% w/w for individual identified related compounds [3]. Its patent-documented synthetic route ensures that QC laboratories can cross-reference the impurity's origin, structure, and expected retention behavior, facilitating root-cause analysis in out-of-specification (OOS) investigations.

Computational Chemistry Benchmarking and Pharmacophore Validation Studies

Although 445218-61-1 lacks direct pharmacological utility due to the absence of the triazole and cyano pharmacophores [1], it constitutes a valuable negative control compound for computational chemistry and SAR studies. Its predicted physicochemical properties (logP = 1.62, PSA = 90.76, HBA = 4, HBD = 2–3) [2] are nearly isosteric with Topiroxostat (logP = 1.35–1.46, PSA = 91.14, HBD = 1) [3], yet it is devoid of XOR inhibitory activity due to the missing covalent Mo-binding motif. This 'decoy' profile makes it an ideal compound for validating pharmacophore models, benchmarking molecular docking scoring functions, and testing the specificity of structure-based virtual screening workflows aimed at identifying novel XOR inhibitors. Its commercial availability as a characterized reference standard eliminates the need for custom synthesis of a negative control, reducing cost and timeline for computational discovery programs.

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